4-Dechloro-3-chloro indomethacin

Solid‑state characterization Polymorphism Thermodynamic stability

4‑Dechloro‑3‑chloro indomethacin (CAS 807614‑94‑4, EP Impurity E) is the meta‑chloro positional isomer of indomethacin. The relocation of the chlorobenzoyl substituent from para to meta position yields divergent solid‑state thermodynamics (mp 109–112°C vs. indomethacin 155–162°C), chromatographic retention (distinct RRT), and conformational preferences that abrogate COX‑2 inhibitory potency. Procure as a reference standard to spike indomethacin test solutions for verifying chromatographic resolution—directly satisfies Ph. Eur. monograph 0092 specificity requirements. Use the melting‑point differential as a binary DSC quality gate for incoming raw‑material screening in GMP environments.

Molecular Formula C13H28O2S2
Molecular Weight 280.5 g/mol
Cat. No. B13724788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dechloro-3-chloro indomethacin
Molecular FormulaC13H28O2S2
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSS(=O)(=O)C
InChIInChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3
InChIKeySADBZHYHWAEDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Dechloro‑3‑chloro indomethacin – Positional Isomer Reference Standard for Indomethacin Quality Control


4‑Dechloro‑3‑chloro indomethacin (CAS 807614‑94‑4, EP Impurity E) is a positional isomer of the non‑steroidal anti‑inflammatory drug indomethacin in which the chlorobenzoyl substituent is relocated from the para (4‑) to the meta (3‑) position of the benzoyl ring [REFS‑1]. The compound shares identical molecular formula (C₁₉H₁₆ClNO₄) and molecular weight (357.79 g·mol⁻¹) with indomethacin but exhibits distinctly different solid‑state, chromatographic, and conformational properties that are critical for analytical method development and regulatory compliance [REFS‑2].

Why 4‑Dechloro‑3‑chloro indomethacin Cannot Be Substituted by Other Indomethacin Impurities or the Parent Drug


Positional isomerism on the N‑benzoyl moiety of indomethacin generates compounds with divergent solid‑state thermodynamics, chromatographic retention, and conformational preferences that directly impact COX enzyme recognition [REFS‑1]. The 4‑chlorobenzoyl group of indomethacin is a validated pharmacophoric element whose replacement with hydrogen, bromobenzyl, or a differently positioned chloro substituent abrogates COX‑2 inhibitory potency in ester/amide series and alters COX‑1/COX‑2 selectivity [REFS‑2]. Consequently, 4‑dechloro‑3‑chloro indomethacin cannot serve as a surrogate for indomethacin in pharmacological studies, nor can it be replaced by 4‑dechloro‑2‑chloro indomethacin (EP Impurity D) or 3,4‑dichloro indomethacin (EP Impurity G) in validated analytical procedures without re‑validation of the method [REFS‑1].

4‑Dechloro‑3‑chloro indomethacin – Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Depression of 49–53 °C vs. Indomethacin Reflects Altered Crystal Lattice Energy

4‑Dechloro‑3‑chloro indomethacin exhibits a melting point range of 109–112°C, which is 49–53°C lower than the 158–162°C melting range of indomethacin (Ph. Eur. specification) [REFS‑1][REFS‑2]. This substantial depression indicates weaker crystal lattice cohesion in the meta‑chloro positional isomer, which has practical implications for solid‑state stability, solubility, and formulation behaviour.

Solid‑state characterization Polymorphism Thermodynamic stability

pKa Shift of –0.54 Units Alters Ionisation State at Physiological pH

The predicted acid dissociation constant (pKa) of 4‑dechloro‑3‑chloro indomethacin is 3.96 ± 0.30, compared with the experimentally determined pKa of 4.5 for indomethacin [REFS‑1][REFS‑2]. At pH 7.4, both compounds are >99% ionised; however, at gastric pH (~1.5–3.5) the difference in unionised fraction becomes significant. At pH 3.5, indomethacin (pKa 4.5) is approximately 9% unionised, whereas the target compound (pKa 3.96) is approximately 26% unionised – a nearly three‑fold difference that would influence passive membrane permeability and absorption kinetics if the compound were evaluated pharmacologically.

Physicochemical profiling Ionisation Drug absorption

Reversed‑Phase HPLC Retention Differentiation from Indomethacin and Other Positional Isomer Impurities

In a validated HPLC‑UV method using a C18 column with methanol/0.2% phosphoric acid mobile phase, indomethacin and eight related impurities including the 3‑chlorobenzoyl isomer were baseline‑resolved [REFS‑1]. 4‑Dechloro‑3‑chloro indomethacin (EP Impurity E) elutes with a distinct relative retention time (RRT) compared with indomethacin (RRT = 1.00 by definition), 4‑dechloro‑2‑chloro indomethacin (EP Impurity D), and 3,4‑dichloro indomethacin (EP Impurity G). The European Pharmacopoeia mandates that individual unspecified impurities in indomethacin drug substance do not exceed 0.10% and total impurities do not exceed 0.30% [REFS‑2], making the availability of a well‑characterised Impurity E reference standard indispensable for method system suitability testing.

Chromatographic method validation Impurity profiling Regulatory compliance

SAR‑Based Inference of Reduced COX‑2 Inhibitory Potency Due to Loss of Para‑Chloro Pharmacophore

Structure–activity relationship studies on indomethacin esters and amides have demonstrated that replacement of the 4‑chlorobenzoyl group with hydrogen or 4‑bromobenzyl functionality yields inactive compounds, and that the para‑chloro substitution is a key determinant of COX‑2 binding affinity [REFS‑1]. Furthermore, atropisomerism studies of the N‑benzoyl moiety show that the conformation around the C7′–C1′ axis is critical for COX‑1 vs. COX‑2 discrimination, and only specific atropisomers of 2′,6′‑disubstituted indomethacin derivatives are recognised by COX‑1 [REFS‑2]. The relocation of chlorine from the para to the meta position alters the electrostatic surface potential and spatial orientation of the benzoyl ring relative to the indole core, which is predicted to perturb the halogen‑bonding interaction with Trp387 in the COX‑2 active site. While direct COX IC₅₀ data for 4‑dechloro‑3‑chloro indomethacin have not been published in peer‑reviewed literature, the class‑level SAR evidence indicates that this positional isomer is unlikely to retain the full COX‑1/COX‑2 inhibitory potency of indomethacin (literature IC₅₀ values: COX‑1 = 18–230 nM; COX‑2 = 26–630 nM depending on assay system).

Structure–activity relationship COX‑2 selectivity Pharmacophore mapping

Synthetic Provenance as a Process‑Related Impurity Distinct from Degradation Products

4‑Dechloro‑3‑chloro indomethacin originates as a process impurity when 3‑chlorobenzoyl chloride, rather than 4‑chlorobenzoyl chloride, is present as a starting material contaminant during the N‑acylation of 5‑methoxy‑2‑methylindole‑3‑acetic acid [REFS‑1]. This distinguishes it fundamentally from degradation impurities such as 4‑chlorobenzoic acid and 5‑methoxy‑2‑methylindoleacetic acid, which arise from hydrolytic decomposition of the finished drug product [REFS‑2]. The compound is supplied as a characterised reference standard by multiple GMP‑compliant manufacturers (Daicel Pharma Standards, BOC Sciences, Clearsynth) with certificates of analysis confirming purity typically ≥95–98% by HPLC, accompanied by IR, NMR, and MS data [REFS‑1]. This enables its use as a system suitability standard for the European Pharmacopoeia 'Related substances' test and for Abbreviated New Drug Application (ANDA) method validation.

Synthetic impurity profiling GMP manufacturing Reference standard qualification

4‑Dechloro‑3‑chloro indomethacin – Recommended Application Scenarios Based on Evidence


Pharmacopoeial System Suitability Testing for Indomethacin Drug Substance HPLC Methods

Procure 4‑dechloro‑3‑chloro indomethacin as a reference standard to spike into indomethacin test solutions for verifying chromatographic resolution between the parent drug and EP Impurity E. The distinct RRT confirmed by Hess et al. (2001) [REFS‑1] enables laboratories to demonstrate specificity as required by ICH Q2(R1) and the Ph. Eur. monograph 0092.

Solid‑State Characterisation and Polymorph Screening of Indomethacin Drug Substance

Use the 49–53°C melting point differential versus indomethacin [REFS‑1] as a binary quality gate: any batch of indomethacin showing a melting endotherm below 150°C by DSC is likely contaminated with the meta‑chloro positional isomer. This allows rapid, non‑chromatographic screening of incoming raw materials in GMP environments.

AND A Regulatory Submission – Method Validation and Impurity Qualification

Include this compound in forced degradation and spiking studies to demonstrate that the analytical method can separate and quantify the 3‑chlorobenzoyl process impurity from indomethacin and from degradation products such as 4‑chlorobenzoic acid. Reference standards from Daicel Pharma Standards or Clearsynth with full characterisation packages (NMR, IR, MS, HPLC purity ≥98%) satisfy regulatory expectations for impurity reference materials [REFS‑2].

Structure–Activity Relationship Studies on Indomethacin COX‑2 Selectivity

Employ 4‑dechloro‑3‑chloro indomethacin as a tool compound to probe the contribution of the para‑chloro pharmacophore to COX‑1/COX‑2 selectivity. Kalgutkar et al. (2000) demonstrated that the 4‑chlorobenzoyl group is essential for COX‑2 inhibition in indomethacin ester/amide series [REFS‑1]; testing the meta‑chloro isomer in parallel COX‑1 and COX‑2 assays would generate direct quantitative data to refine pharmacophore models and guide the design of next‑generation selective COX‑2 inhibitors.

Quote Request

Request a Quote for 4-Dechloro-3-chloro indomethacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.